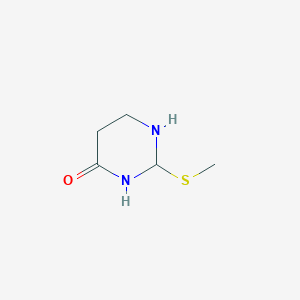
2-Methylsulfanyl-1,3-diazinan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylsulfanyl-1,3-diazinan-4-one is a heterocyclic compound containing a six-membered ring with two nitrogen atoms and one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-1,3-diazinan-4-one can be achieved through several methods. One common approach involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a rapid and efficient method for producing thiadiazole derivatives, which can be adapted for the synthesis of this compound .
化学反应分析
Types of Reactions
2-Methylsulfanyl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated diazinane derivatives.
Substitution: Various substituted diazinane derivatives depending on the nucleophile used.
科学研究应用
2-Methylsulfanyl-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its analgesic properties and potential as a COX-2 inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-Methylsulfanyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. For instance, its potential as a COX-2 inhibitor suggests that it may bind to the active site of the enzyme, thereby inhibiting its activity and reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-1,3-diazinan-2-one (DMPU): A dipolar aprotic solvent with strong electron-donating abilities.
1,4-Dihydropyrimidines: Known for their broad biological activity, including analgesic and anti-inflammatory properties.
Uniqueness
2-Methylsulfanyl-1,3-diazinan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C5H10N2OS |
|---|---|
分子量 |
146.21 g/mol |
IUPAC 名称 |
2-methylsulfanyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H10N2OS/c1-9-5-6-3-2-4(8)7-5/h5-6H,2-3H2,1H3,(H,7,8) |
InChI 键 |
JCJGPRUSRXIYNG-UHFFFAOYSA-N |
规范 SMILES |
CSC1NCCC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


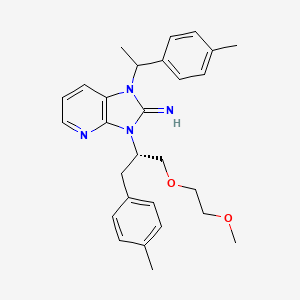
![1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B12362281.png)
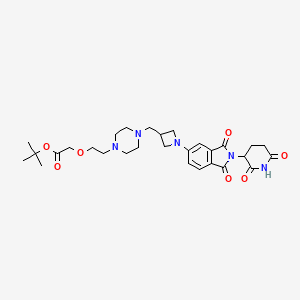
![7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12362289.png)
![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
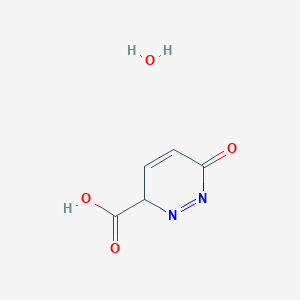
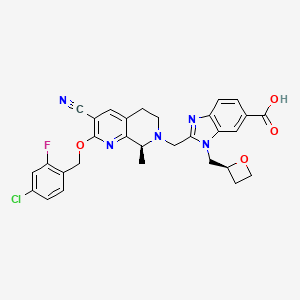
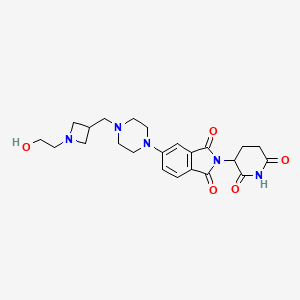
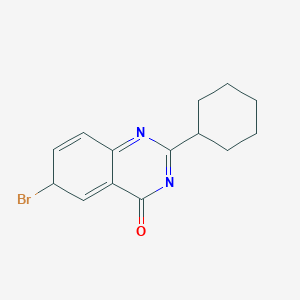
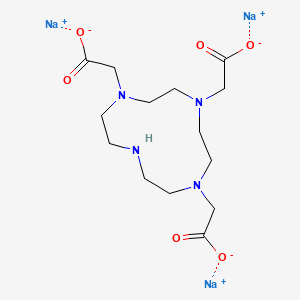
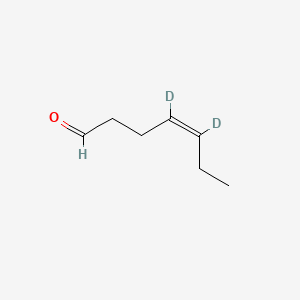
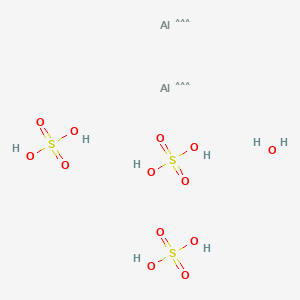
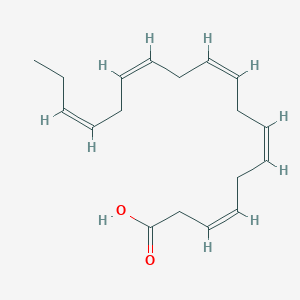
![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)
